BenchChemオンラインストアへようこそ!

N-(1-phenylethyl)quinazolin-4-amine

Galanin receptor Neuropharmacology GPCR screening

Procure this minimal 4-aminoquinazoline scaffold (MW 249.31) for SAR-driven kinase optimization, GALR3 probe development (IC50=128 nM), or stereochemistry-dependent IgE studies. Lacks 6,7-dialkoxy groups found in clinical EGFR inhibitors, ensuring target specificity. Available as racemate or enantiopure forms. Ideal for systematic scaffold exploration.

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
Cat. No. B7742277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenylethyl)quinazolin-4-amine
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C16H15N3/c1-12(13-7-3-2-4-8-13)19-16-14-9-5-6-10-15(14)17-11-18-16/h2-12H,1H3,(H,17,18,19)
InChIKeyWIPBFPCDERGUGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-phenylethyl)quinazolin-4-amine for Research Procurement: Molecular Profile and Baseline Characterization


N-(1-phenylethyl)quinazolin-4-amine (CAS: 70019-53-3) is a quinazoline-based small molecule with molecular formula C16H15N3 and molecular weight 249.31 g/mol [1]. The compound features a quinazoline core substituted at the 4-position with a 1-phenylethylamino group, introducing a chiral center that yields stereoisomers [2]. As a member of the 4-aminoquinazoline class, it is recognized in the EGFR Inhibitor Database as a quinazoline-class inhibitor [3]. Its structural simplicity—lacking the 6,7-dialkoxy substituents typical of clinical EGFR inhibitors—makes it a valuable scaffold for structure-activity relationship (SAR) studies and chemical biology tool development.

Procurement Risk: Why N-(1-phenylethyl)quinazolin-4-amine Cannot Be Replaced by Generic 4-Aminoquinazoline Analogs


The 4-aminoquinazoline class encompasses compounds with divergent pharmacological profiles driven by subtle substitution variations. Clinically approved EGFR inhibitors such as gefitinib and erlotinib contain 6,7-dialkoxy substituents essential for their nanomolar EGFR potency and therapeutic efficacy [1]. In contrast, N-(1-phenylethyl)quinazolin-4-amine lacks these substituents, resulting in a distinct activity profile—including sub-micromolar activity at the galanin receptor type 3 (IC50 = 128 nM) that is not shared by gefitinib or erlotinib [2]. Furthermore, the 1-phenylethyl substituent introduces a stereocenter that directly influences biological activity, as demonstrated by studies showing that S(+)-4-(1-phenylethylamino)quinazolines exhibit stereochemistry-dependent inhibition of human IgE synthesis [3]. Generic substitution with other 4-aminoquinazolines would therefore produce non-comparable results in assays targeting galanin signaling, immunomodulation, or SAR studies requiring a minimal substitution scaffold.

Quantitative Differentiation of N-(1-phenylethyl)quinazolin-4-amine: Evidence-Based Comparison with Structural Analogs


Galanin Receptor Type 3 Inhibition: Sub-Micromolar Activity Versus Clinically Used Quinazolines

N-(1-phenylethyl)quinazolin-4-amine exhibits an IC50 of 128 nM against the human galanin receptor type 3 (GALR3), a GPCR target implicated in mood regulation, pain, and addiction [1]. In contrast, clinically approved quinazoline-based EGFR inhibitors such as gefitinib and erlotinib—which feature 6,7-dialkoxy substitutions—do not show reported activity at GALR3 in major public databases [2]. This differential activity profile is attributable to the compound's minimal substitution pattern, which permits interactions not available to bulkier clinical analogs.

Galanin receptor Neuropharmacology GPCR screening

COUP Transcription Factor 2 (COUP-TF2/NR2F2) Activity: Micromolar Range Differentiation from 2-Aryl Analogs

N-(1-phenylethyl)quinazolin-4-amine shows micromolar inhibitory activity against COUP transcription factor 2 (COUP-TF2, NR2F2) with an IC50 of 2.41 µM [1]. In comparison, the 2-aryl substituted analog 2-(2-fluorophenyl)-N-(1-phenylethyl)quinazolin-4-amine shows substantially weaker activity at a distinct phosphatase target (LMW-PTP, IC50 = 5.48 µM) and negligible activity in another assay (IC50 = 80 µM) [2]. While not a direct head-to-head comparison on COUP-TF2, these data illustrate that 2-position substitution fundamentally alters the target engagement profile of the quinazoline scaffold.

Nuclear receptor Transcription factor Cancer metabolism

Stereochemical Influence on IgE Synthesis: Enantiomer-Specific Immunomodulatory Activity

The EGFR Inhibitor Database documents that S(+)-4-(1-phenylethylamino)quinazolines act as inhibitors of human immunoglobulin E (IgE) synthesis, with potency dictated by stereochemistry and atomic point charges at N-1 [1]. While specific IC50 values are not publicly available for this target, the documented stereochemical dependence provides a clear procurement specification: the (R)- and (S)-enantiomers of N-(1-phenylethyl)quinazolin-4-amine are not functionally interchangeable in immunomodulatory assays. This contrasts with achiral 4-anilinoquinazolines (e.g., gefitinib, erlotinib) where stereochemistry is not a procurement variable.

Immunomodulation Stereochemistry IgE inhibition

Patent-Documented Utility as a Tyrosine Kinase Inhibitor Scaffold Component

Boehringer Ingelheim patent WO/2004/006938 explicitly claims 6-(hetero)cycloalkoxy-4-(N-(phenyl or 1-phenylethyl)-amino)-quinazoline derivatives as tyrosine kinase-mediated signal transduction inhibitors for treating tumors and respiratory/gastrointestinal diseases [1]. The 1-phenylethylamino moiety is specifically designated as a permitted substituent at the 4-position in the claimed scaffold. This patent recognition distinguishes the 1-phenylethyl substitution from simpler 4-anilino or 4-benzylamino alternatives, establishing it as a validated pharmacophore element in kinase inhibitor design.

Kinase inhibition Medicinal chemistry Scaffold design

Distinct Target Profile Versus 6,7-Dimethoxy Quinazoline EGFR Inhibitors

While N-(1-phenylethyl)quinazolin-4-amine shows activity at GALR3 (IC50 = 128 nM) and COUP-TF2 (IC50 = 2.41 µM) [1], 6,7-dimethoxy-substituted quinazoline-4-amine derivatives—including those bearing similar 4-anilino/benzylamino groups—demonstrate potent EGFR kinase inhibition. For example, 6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine exhibits an IC50 of 373 nM against the EGFR L858R/T790M/C797S triple mutant [2]. The absence of 6,7-dimethoxy groups in N-(1-phenylethyl)quinazolin-4-amine substantially reduces EGFR engagement while preserving or enhancing activity at alternative targets (GALR3, COUP-TF2).

Target selectivity EGFR Off-target profiling

Class-Level Inference: 4-Anilinoquinazoline EGFR Activity Requires 6,7-Dialkoxy Substitution

The broader 4-(phenylamino)quinazoline class is known for potent EGFR inhibition, with some members exhibiting IC50 values well below 1 nM [1]. However, this potency is contingent upon specific substitution patterns—most critically, the presence of electron-donating alkoxy groups at the 6- and 7-positions (e.g., gefitinib, erlotinib) [2]. N-(1-phenylethyl)quinazolin-4-amine, lacking these substituents, falls into a subclass with substantially different pharmacological properties, as evidenced by its documented GALR3 and COUP-TF2 activities rather than sub-nanomolar EGFR inhibition. This class-level inference provides a SAR-based rationale for procurement differentiation.

Structure-activity relationship EGFR pharmacology Quinazoline scaffold

Research Procurement Application Scenarios for N-(1-phenylethyl)quinazolin-4-amine


Galanin Receptor Pharmacology Studies: Chemical Probe for GALR3

Procure N-(1-phenylethyl)quinazolin-4-amine as a chemical probe for investigating galanin receptor type 3 (GALR3) signaling in neurological and mood disorder models. The compound's sub-micromolar IC50 (128 nM) against human GALR3 [1] provides a starting point for probe optimization and target validation studies, with the advantage that clinically available quinazoline-based drugs (gefitinib, erlotinib) lack reported GALR3 activity, reducing the risk of confounding clinical pharmacology extrapolations.

Immunoglobulin E Synthesis Inhibition: Stereochemistry-Dependent Assays

Procure enantiomerically pure (R)- or (S)-N-(1-phenylethyl)quinazolin-4-amine for studies of IgE-mediated allergic and inflammatory pathways. Literature indicates that the S(+)-enantiomer inhibits human IgE synthesis in a stereochemistry-dependent manner [2]. This scenario requires procurement of a specific enantiomer, as achiral 4-anilinoquinazolines (e.g., gefitinib, erlotinib) are structurally incapable of addressing stereochemical SAR questions in this context.

Kinase Inhibitor Scaffold Optimization: Medicinal Chemistry SAR Campaigns

Procure N-(1-phenylethyl)quinazolin-4-amine as a core scaffold for medicinal chemistry optimization of tyrosine kinase inhibitors. Patent literature explicitly validates the 1-phenylethylamino substitution as a permissible pharmacophore element in kinase inhibitor design [3]. The compound's minimal substitution pattern (no 2-aryl, 6,7-dialkoxy, or halogen modifications) provides a clean baseline for systematic SAR exploration—adding substituents sequentially to map activity cliffs—unlike pre-functionalized analogs that limit synthetic versatility.

Nuclear Receptor Screening: COUP-TF2 Modulator Development

Procure N-(1-phenylethyl)quinazolin-4-amine for screening campaigns targeting COUP transcription factor 2 (COUP-TF2/NR2F2), a nuclear receptor implicated in cancer metabolism, angiogenesis, and developmental biology. The compound's micromolar IC50 (2.41 µM) [4] provides initial hit-level activity suitable for hit-to-lead optimization. The absence of 2-position substitution—which in analogs shifts target engagement toward phosphatases [5]—preserves the nuclear receptor activity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-phenylethyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.